Ipronidazole

Description

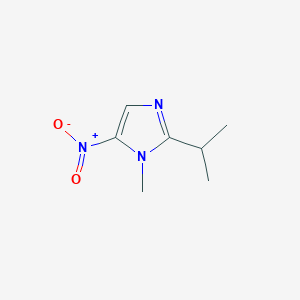

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-nitro-2-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)7-8-4-6(9(7)3)10(11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAFJUSDNOSFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046839 | |

| Record name | Ipronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14885-29-1 | |

| Record name | Ipronidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14885-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipronidazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014885291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IPRONIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ipronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ipronidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPRONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/045BU63E23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Ipronidazole Against Protozoa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipronidazole, a member of the 5-nitroimidazole class of synthetic antiprotozoal drugs, serves as a critical therapeutic agent in veterinary medicine, particularly against histomoniasis in turkeys and swine dysentery.[1][2] Its efficacy is rooted in a sophisticated mechanism of action that selectively targets anaerobic and microaerophilic protozoa. This guide elucidates the core molecular processes underpinning this compound's antiprotozoal activity, offering a comprehensive resource for researchers engaged in antiprotozoal drug discovery and development. The mechanism hinges on the reductive activation of the this compound prodrug within the target protozoan, a process catalyzed by low redox potential electron transfer proteins unique to these organisms. This activation culminates in the generation of cytotoxic metabolites that induce significant damage to cellular macromolecules, primarily DNA, leading to parasite death.

The Reductive Activation of the this compound Prodrug

This compound, in its administered form, is a stable and relatively non-toxic prodrug. Its selective toxicity against anaerobic protozoa is a direct consequence of the unique metabolic pathways present in these organisms, which are absent in their aerobic hosts.[3] The activation of this compound is a reductive process, meaning it requires the transfer of electrons to its nitro group (NO2). This reduction is efficiently carried out by low redox potential proteins found in the energy metabolism pathways of anaerobic protozoa.

Key enzymes implicated in this activation include:

-

Pyruvate (B1213749):Ferredoxin Oxidoreductase (PFOR): This enzyme is a central component of pyruvate metabolism in many anaerobic protozoa, such as Trichomonas, Giardia, and Entamoeba.[2][4] PFOR catalyzes the oxidative decarboxylation of pyruvate, transferring electrons to ferredoxin.

-

Ferredoxin: This small, iron-sulfur protein acts as a low-potential electron carrier. Reduced ferredoxin possesses a sufficiently low redox potential to efficiently donate an electron to the nitro group of this compound.

-

Nitroreductases: This family of enzymes can also catalyze the reduction of nitroimidazoles.[5] The specific types and roles of nitroreductases can vary between different protozoan species.

Under the anaerobic or microaerophilic conditions characteristic of the protozoan's environment, the electron from reduced ferredoxin is transferred to the 5-nitro group of this compound. This single-electron transfer results in the formation of a highly reactive and unstable nitro radical anion.[6][7]

In the presence of oxygen, this nitro radical anion can be rapidly re-oxidized back to the parent this compound molecule in a "futile cycle," with the concomitant production of superoxide (B77818) radicals.[6] This futile cycling reduces the drug's efficacy in aerobic environments and contributes to oxidative stress. However, in the low-oxygen environment of the target protozoan, the nitro radical anion persists and undergoes further transformations to exert its cytotoxic effects.

dot

References

- 1. In vitro activity of therapeutic drugs against Histomonas meleagridis (Smith, 1895) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new method for the diagnosis of Trichomonas gallinae infection by culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An improved method for in vitro susceptibility testing of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. Frontiers | Histomonosis in Poultry: A Comprehensive Review [frontiersin.org]

An In-depth Technical Guide to the Chemical Properties and Structure of Ipronidazole

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of Ipronidazole, a nitroimidazole antimicrobial agent. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data and methodologies to support further investigation and application of this compound.

Chemical and Physical Properties

This compound is a synthetic nitroimidazole derivative with established antiprotozoal activity, particularly against Histomonas meleagridis in turkeys and in the treatment of swine dysentery. Its efficacy is rooted in its distinct chemical and physical properties, which are summarized below.

Identification and Nomenclature

| Identifier | Value |

| IUPAC Name | 1-methyl-5-nitro-2-propan-2-ylimidazole |

| CAS Number | 14885-29-1 |

| Molecular Formula | C₇H₁₁N₃O₂ |

| Synonyms | Ipropran, Ro 7-1554, 2-Isopropyl-1-methyl-5-nitroimidazole |

| SMILES | CC(C)c1ncc(--INVALID-LINK--[O-])n1C |

| InChI Key | NTAFJUSDNOSFFY-UHFFFAOYSA-N |

Physicochemical Data

A compilation of the key physicochemical properties of this compound is presented in the following table. These parameters are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Weight | 169.18 g/mol |

| Appearance | White to off-white solid/plates |

| Melting Point | 60 °C |

| Boiling Point | 309.3 ± 15.0 °C at 760 mmHg (estimated) |

| pKa (Predicted) | 2.55 ± 0.25 |

| UV/Vis (λmax) | 310 nm |

Solubility Profile

The solubility of this compound in various solvents is a critical factor for its formulation and delivery.

| Solvent | Solubility |

| Water | 9.4 g/L (at 20 °C) |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.16 mg/mL |

| Ethanol | ~12 mg/mL |

| DMSO | ~11 mg/mL |

| Dimethylformamide (DMF) | ~14 mg/mL |

| Methanol | Soluble |

Chemical Structure and Spectroscopic Data

The chemical structure of this compound consists of a nitroimidazole core substituted with a methyl group at the 1-position and an isopropyl group at the 2-position.

Structural Representation

Caption: Chemical structure of this compound.

Spectroscopic Analysis

While raw spectral data is not provided, the following tables summarize the expected and reported spectroscopic characteristics of this compound, which are essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Imidazole-H | ~7.5 | s |

| N-CH₃ | ~3.7 | s |

| CH (isopropyl) | ~3.2 | sept |

| CH₃ (isopropyl) | ~1.3 | d |

| ¹³C NMR | ||

| C=N (imidazole) | ~155 | |

| C-NO₂ (imidazole) | ~140 | |

| C-H (imidazole) | ~120 | |

| N-CH₃ | ~35 | |

| CH (isopropyl) | ~28 | |

| CH₃ (isopropyl) | ~22 |

Mass Spectrometry (MS)

Mass spectrometric analysis is a key tool for the identification and quantification of this compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed.

| Ion | m/z |

| [M+H]⁺ | 170.0924 |

| Major Fragments | 124, 96, 82 |

Experimental Protocols

The following sections outline generalized experimental methodologies for the determination of key chemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined by a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Mechanism of Action and Analytical Workflow

Mechanism of Action

The antiprotozoal activity of this compound, like other nitroimidazoles, is attributed to its ability to undergo reductive activation within anaerobic organisms. The nitro group of the molecule is reduced by microbial enzymes to form reactive nitroso and hydroxylamine (B1172632) intermediates. These highly reactive species can then damage cellular macromolecules, including DNA, leading to cell death.

Ipronidazole: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipronidazole, a synthetic nitroimidazole derivative, has played a significant role in veterinary medicine as an antiprotozoal agent. This technical guide provides an in-depth exploration of the discovery, historical development, chemical synthesis, mechanism of action, and key efficacy studies of this compound. Quantitative data from pivotal studies are summarized, and detailed experimental methodologies are provided. Furthermore, this guide presents a visual representation of the proposed mechanism of action through a signaling pathway diagram, offering a comprehensive resource for researchers and professionals in the field of drug development and veterinary science.

Discovery and Historical Development

This compound (1-methyl-2-isopropyl-5-nitroimidazole) emerged from the extensive research into nitroimidazole compounds conducted in the mid-20th century. While the specific individuals credited with its discovery are not prominently documented in publicly available literature, the development of this compound is attributed to researchers at Hoffmann-La Roche , as evidenced by its internal designation Ro-7-1554 .[1] The pioneering work on nitroimidazoles began in the 1950s, leading to the discovery of the first member of this class, azomycin, in 1953.[2] This discovery spurred further investigation into the antimicrobial properties of this chemical scaffold, resulting in the synthesis and evaluation of numerous derivatives.

This compound was identified as a potent antiprotozoal agent, particularly effective against Histomonas meleagridis, the causative agent of histomoniasis (blackhead disease) in turkeys, and against pathogens responsible for swine dysentery.[2][3] Its introduction into veterinary practice provided a valuable tool for the control of these significant diseases in livestock. Research articles from the late 1960s and 1970s detail its efficacy and safety in target animal species, solidifying its role in veterinary therapeutics for several decades.[4][5]

Chemical Synthesis of this compound

The synthesis of this compound involves the construction of the 1-methyl-2-isopropyl-5-nitroimidazole core. A general synthetic pathway begins with the formation of the imidazole (B134444) ring, followed by nitration and alkylation steps.[1][4]

Detailed Synthesis Protocol

A common method for the synthesis of 1-methyl-2-isopropyl-5-nitroimidazole is as follows:[5]

Step 1: Preparation of 2-Isopropyl-5-nitroimidazole This intermediate is a crucial precursor for the final product.

Step 2: Methylation of 2-Isopropyl-5-nitroimidazole

-

Reactants: 155 parts of 2-isopropyl-5-nitroimidazole, 350 parts of formic acid, and 126 parts of dimethyl sulfate.

-

Procedure:

-

The reactants are heated under reflux for 2 hours.

-

The formic acid is subsequently distilled off under vacuum.

-

The remaining residue is dissolved in 500 parts of water.

-

The pH of the solution is adjusted to 1.8 using a dilute aqueous ammonia (B1221849) solution.

-

The solution is cooled to 5°C for 2 hours, causing unreacted 2-isopropyl-5-nitroimidazole to precipitate, which is then removed by suction filtration.

-

The filtrate's pH is then adjusted to 10 with an aqueous ammonia solution.

-

After cooling for an additional 2 hours at 5°C, the final product, 1-methyl-2-isopropyl-5-nitroimidazole, crystallizes and is collected by suction filtration and dried.

-

-

Yield: This process yields approximately 110 parts of this compound, which corresponds to a 72% yield based on the reacted 2-isopropyl-5-nitroimidazole. The resulting product has a melting point of 56°C.[5]

Mechanism of Action

This compound, like other 5-nitroimidazoles, functions as a prodrug that requires reductive activation within the target organism.[6] Its selective toxicity against anaerobic protozoa and bacteria is due to the presence of specific metabolic pathways in these organisms that are absent in aerobic host cells.

The mechanism involves the following key steps:

-

Entry into the cell: this compound passively diffuses into the microbial cell.

-

Reductive Activation: In the low-redox-potential environment of anaerobic organisms, the nitro group of this compound is reduced by electron-transfer proteins such as ferredoxin or flavodoxin. This reduction is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).

-

Formation of Reactive Intermediates: The reduction of the nitro group generates highly reactive cytotoxic intermediates, including nitroso and hydroxylamine (B1172632) derivatives, as well as free radicals.

-

Cellular Damage: These reactive intermediates interact with and damage critical cellular macromolecules, most notably DNA. This leads to DNA strand breakage, loss of helical structure, and ultimately, cell death.[6]

Signaling Pathway and Cellular Targets

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound in anaerobic organisms.

Efficacy Studies

Numerous studies have demonstrated the efficacy of this compound in the prevention and treatment of histomoniasis in turkeys and swine dysentery. The following sections summarize key findings and experimental protocols.

Efficacy in Turkeys (Histomoniasis)

This compound has been shown to be highly effective in preventing mortality and morbidity associated with histomoniasis in turkeys.

Table 1: Prophylactic Efficacy of this compound against Histomoniasis in Turkeys

| This compound Concentration in Feed (%) | Age of Turkeys (weeks) | Mortality Rate (%) | Reference |

| 0.00625 | 5-9 | 0 | [3] |

| 0.00312 | 5-9 | 4.2 | [3] |

| 0.00156 | 5-9 | 25.0 | [3] |

| 0.00625 | 12-17 | 0 | [3] |

| 0.00312 | 12-17 | 25.0 | [3] |

| 0.00156 | 12-17 | 60.7 | [3] |

Table 2: Therapeutic Efficacy of this compound against Histomoniasis in Turkeys

| This compound Concentration in Water (%) | Treatment Duration | Outcome | Reference |

| 0.0125 | Continuous | Complete remission of clinical signs within 3-4 days | [4] |

-

Objective: To evaluate the prophylactic efficacy of different concentrations of this compound in feed against experimentally induced histomoniasis in turkeys.

-

Animals: Large White turkeys, aged 5 to 9 weeks and 12 to 17 weeks.

-

Experimental Design:

-

Turkeys were divided into groups and fed a basal diet supplemented with this compound at concentrations of 0.000%, 0.00156%, 0.00312%, or 0.00625%.

-

After a period of adaptation to the medicated feed, birds were orally inoculated with embryonated ova of Heterakis gallinae containing Histomonas meleagridis.

-

The birds were observed for a post-exposure period of 28 to 35 days.

-

-

Data Collection:

-

Mortality was recorded daily.

-

Dead birds were necropsied to examine for hepatic and cecal lesions characteristic of histomoniasis.

-

Surviving birds were euthanized at the end of the observation period and examined for lesions.

-

-

Workflow Diagram:

Caption: Experimental workflow for a prophylactic efficacy study of this compound in turkeys.

Efficacy in Swine (Swine Dysentery)

This compound administered in drinking water has been shown to be effective for the treatment of experimentally induced swine dysentery.

Table 3: Efficacy of this compound in Drinking Water for the Treatment of Swine Dysentery

| This compound Concentration in Water (mg/L) | Key Outcomes | Mortality Rate (%) | Reference |

| 100 | Diarrhea receded within several days, improved feed and water consumption, greater body weight gain | 0 | [6] |

| 50 | Diarrhea receded within several days, improved feed and water consumption, greater body weight gain | 0 | [6] |

| 25 | Less effective, diarrhea persisted in some swine | 0 | [6] |

| 0 (Control) | Severe diarrhea, high morbidity | 90 | [6] |

-

Objective: To evaluate the therapeutic efficacy of different concentrations of this compound in drinking water for the treatment of experimentally induced swine dysentery.

-

Animals: Susceptible young swine.

-

Experimental Design:

-

Swine were experimentally infected with pure cultures of Treponema hyodysenteriae.

-

Upon the onset of clinical signs of dysentery (diarrhea), swine were divided into treatment groups.

-

Treatment groups received this compound in their drinking water at concentrations of 0, 25, 50, or 100 mg/L.

-

-

Data Collection:

-

Daily observation for clinical signs, including the presence and severity of nonhemorrhagic and hemorrhagic diarrhea.

-

Feed and water consumption were monitored.

-

Body weight was measured to assess weight gain.

-

Mortality was recorded.

-

-

Workflow Diagram:

References

- 1. This compound (Ref: Ro-7-1554) [sitem.herts.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound in the drinking water for treatment and prevention of experimental swine dysentery - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Pharmacokinetic and Metabolic Landscape of Ipronidazole in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of ipronidazole, a nitroimidazole antimicrobial agent, in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its primary metabolite, hydroxythis compound (HIP), is crucial for optimizing its therapeutic efficacy and ensuring food safety in veterinary medicine. This document synthesizes available data on residue depletion, details the experimental protocols used for their analysis, and visualizes the metabolic pathways and analytical workflows.

Pharmacokinetics and Residue Depletion

The pharmacokinetic profile of this compound varies across different animal species. While comprehensive pharmacokinetic parameters such as Cmax, Tmax, and AUC are not extensively reported in publicly available literature, residue depletion studies in swine and poultry provide valuable insights into the distribution and elimination of this compound and its primary metabolite, hydroxythis compound (HIP).

Swine

In swine, this compound is administered for the treatment and prevention of dysentery. Residue depletion studies indicate that this compound and HIP are distributed to various edible tissues. Tissues of swine treated with this compound through their feed at the recommended level of 100 g/ton were found to be free of detectable residues one day after withdrawal. When treated with a therapeutic dose via an aqueous oral solution, tissues were free of residues after six days of withdrawal. The analytical methods used in these studies had a sensitivity of 2 ppb for both this compound and HIP.[1]

Table 1: Residue Concentrations of this compound and Hydroxythis compound (HIP) in Swine Tissues

| Withdrawal Time (days) | Tissue | This compound (ppb) | HIP (ppb) |

| 1 | Muscle | ND | ND |

| Liver | ND | ND | |

| Kidney | ND | ND | |

| Fat | ND | ND | |

| 6 | Muscle | ND | ND |

| Liver | ND | ND | |

| Kidney | ND | ND | |

| Fat | ND | ND | |

| ND: Not Detected (below the limit of detection of 2 ppb) | |||

| Data synthesized from residue depletion studies.[1] |

Poultry (Turkeys and Chickens)

This compound is utilized in turkeys for the prevention and treatment of blackhead (histomoniasis) and to improve weight gain and feed efficiency. Studies in turkeys show that residues of this compound and HIP in edible tissues fall below the detectable level of 2 ppb within 3 to 4 days after dosing. However, radiotracer studies indicate that total residues can be higher and more persistent. For instance, five days after withdrawal, total radioactivity in turkeys corresponded to 24.8 ppb in fat and up to 285.4 ppb in the liver.

In chickens, the depletion of this compound and its hydroxy-metabolites is also relatively rapid in muscle and serum, with residues falling below detection limits within 5 and 12 days, respectively. However, residues have been shown to persist for longer periods in feathers and shanks (chicken claws), with detectable concentrations up to 19 days post-treatment.

Table 2: Total Radioactivity Expressed as this compound Equivalents (ppb) in Turkey Tissues 5 Days Post-Administration

| Tissue | Average Concentration (ppb) |

| Breast Muscle | 64.85 |

| Leg and Wing Muscle | 71.21 |

| Liver | 285.40 |

| Kidney | 257.72 |

| Fat | 24.81 |

| Skin/Fat | 92.18 |

| Data from a radiolabeled residue depletion study. |

Sheep and Rats

Comprehensive pharmacokinetic data for this compound in sheep is limited in the available literature. For rats, studies on the bioavailability of this compound residues from turkey tissues have been conducted. When rats were fed lyophilized turkey liver tissue containing this compound residues, approximately 49.35% of the radioactivity was absorbed. For muscle tissue, the absorption was higher, with an average of 67.78% of the radioactivity being absorbed. These studies indicate that residues present in tissues are bioavailable.

Metabolism of this compound

The primary metabolic pathway for this compound in animal models is the oxidation of the isopropyl group at the 2-position of the imidazole (B134444) ring. This biotransformation results in the formation of its major metabolite, 1-methyl-2-(2′-hydroxyisopropyl)-5-nitroimidazole, commonly known as hydroxythis compound (HIP). This metabolic process is a crucial step in the detoxification and elimination of the drug. In vitro studies using liver microsomes have been employed to investigate these metabolic transformations.

Experimental Protocols

The analysis of this compound and its metabolite, HIP, in animal tissues is predominantly carried out using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a detailed methodology synthesized from various validated analytical methods.

Sample Preparation and Extraction

-

Homogenization : A representative sample of the tissue (e.g., muscle, liver, kidney, fat) is homogenized.

-

Extraction : The homogenized tissue is extracted with an organic solvent, typically acetonitrile (B52724) or acetone, often in the presence of an acid such as acetic acid to improve extraction efficiency.[1][2]

-

Centrifugation : The mixture is centrifuged to separate the solid tissue debris from the liquid extract.

-

Defatting : For fatty tissues, a defatting step is performed by liquid-liquid partitioning with a non-polar solvent like n-hexane.[2]

-

Solid-Phase Extraction (SPE) : The crude extract is further cleaned up using a solid-phase extraction cartridge. A divinylbenzene-N-vinylpyrrolidone copolymer-based cartridge is often used for nitroimidazoles.[2]

-

Elution and Final Preparation : The analytes are eluted from the SPE cartridge, and the eluate is evaporated to dryness. The residue is then reconstituted in a suitable solvent, such as 0.1% formic acid, for LC-MS/MS analysis.[1][2]

LC-MS/MS Analysis

-

Chromatographic Separation : A C18 reverse-phase column is typically used for the separation of this compound and HIP. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is employed.[2]

-

Mass Spectrometric Detection : Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification and confirmation of the analytes.

Table 3: Typical LC-MS/MS Parameters for this compound and HIP

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 Reverse-Phase |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution | Gradient |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | This compound: 170.1; HIP: 186.1 |

| Product Ions (m/z) | Specific fragments for quantification and confirmation |

Conclusion

The pharmacokinetics and metabolism of this compound in animal models are characterized by its conversion to the primary metabolite, hydroxythis compound, and a relatively rapid depletion from edible tissues in swine and poultry. While comprehensive pharmacokinetic data remains a gap in the literature, residue depletion studies provide essential information for establishing withdrawal periods to ensure food safety. The analytical methods, primarily based on LC-MS/MS, are well-established for the sensitive and specific quantification of this compound and its metabolites in various biological matrices. Further research to determine the complete pharmacokinetic profiles (Cmax, Tmax, AUC) of this compound and HIP in target animal species would be beneficial for refining dosage regimens and performing more accurate risk assessments.

References

In Vitro Efficacy of Ipronidazole Against Histomonas meleagridis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histomonas meleagridis, a parasitic protozoan, is the causative agent of histomoniasis (blackhead disease), a severe and often fatal disease in gallinaceous birds, particularly turkeys. The therapeutic arsenal (B13267) against this parasite has been significantly limited by the ban of several effective compounds. Among the nitroimidazole class of drugs, ipronidazole has been historically recognized for its efficacy against H. meleagridis. This technical guide provides a comprehensive overview of the in vitro activity of this compound and related nitroimidazoles against H. meleagridis, detailing experimental protocols and presenting available quantitative data to support research and drug development efforts. While recent, publicly available studies providing specific Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound are limited, data from related 5-nitroimidazole compounds and historical literature confirm its potent activity.

Data Presentation: In Vitro Activity of Nitroimidazoles Against Histomonas meleagridis

Quantitative data on the in vitro activity of several 5-nitroimidazole compounds against H. meleagridis provide a strong indication of the potential efficacy of this compound. The following table summarizes the Minimum Lethal Concentration (MLC) values for various nitroimidazoles as reported in the scientific literature.

| Compound | Minimum Lethal Concentration (MLC) | Exposure Time | Reference |

| Dimetridazole | 25 µg/mL | 6 hours | [1] |

| Metronidazole | 50 µg/mL | 24 hours | [1] |

| Ronidazole | Not explicitly defined as MLC, but suppressed growth at ≥10 µg/mL | Not Specified | [2] |

| Tinidazole | Not explicitly defined as MLC, but suppressed growth at ≥10 µg/mL | Not Specified | [2] |

| This compound | Effective against histomoniasis | Not Specified in recent in vitro studies | [3] |

Experimental Protocols

The following sections detail the methodologies for key experiments to assess the in vitro activity of compounds like this compound against Histomonas meleagridis.

In Vitro Cultivation of Histomonas meleagridis

A crucial prerequisite for in vitro drug sensitivity testing is the successful cultivation of H. meleagridis. The parasite is typically co-cultured with a bacterial associate, as it relies on the bacteria for certain growth factors.

Workflow for H. meleagridis In Vitro Culture

Caption: Workflow for the in vitro cultivation of Histomonas meleagridis.

Detailed Protocol:

-

Media Preparation: A common medium used is Dwyer's medium, which is a modified tissue culture medium supplemented with serum (e.g., horse or fetal bovine serum) and rice powder.

-

Inoculation: Cecal material from an infected bird is inoculated into the prepared medium.

-

Co-culture: A suitable bacterial strain, such as Escherichia coli, is added to the culture to support the growth of H. meleagridis.

-

Incubation: Cultures are maintained at 40°C.

-

Subculturing: The parasites are subcultured into fresh medium every 48 to 72 hours to maintain viability.

In Vitro Drug Sensitivity Assay (MLC Determination)

This assay is designed to determine the minimum lethal concentration (MLC) of a drug against H. meleagridis.

Workflow for In Vitro Drug Sensitivity Assay

Caption: Workflow for determining the Minimum Lethal Concentration (MLC).

Detailed Protocol:

-

Drug Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations to be tested.

-

Parasite Preparation: H. meleagridis from a log-phase culture are harvested, counted using a hemocytometer, and diluted to a standardized concentration.

-

Assay Setup: A fixed number of parasites are inoculated into culture tubes containing fresh medium. The different concentrations of this compound are then added to the respective tubes. Control tubes with no drug (negative control) and a known effective drug (positive control) are also included.

-

Incubation and Observation: The tubes are incubated at 40°C. At regular intervals (e.g., 6, 12, 24, 48, and 72 hours), a small aliquot from each tube is examined under a microscope to assess the motility and viability of the histomonads.

-

MLC Determination: The MLC is defined as the lowest drug concentration at which no motile parasites are observed after a specific exposure time.

Mechanism of Action of Nitroimidazoles

The antimicrobial activity of 5-nitroimidazoles like this compound is dependent on the reduction of their nitro group. This process occurs in anaerobic organisms such as Histomonas meleagridis.

Proposed Signaling Pathway for Nitroimidazole Activity

Caption: Proposed mechanism of action for nitroimidazoles in H. meleagridis.

Conclusion and Future Directions

This compound, a member of the 5-nitroimidazole class of drugs, has been historically effective in the control of histomoniasis. While recent and specific in vitro quantitative data for this compound are not widely published, the available data for structurally similar nitroimidazoles strongly support its potent anti-histomonal activity. The experimental protocols outlined in this guide provide a robust framework for conducting in vitro efficacy studies. Future research should focus on re-evaluating the in vitro activity of this compound against current field isolates of H. meleagridis to determine contemporary MIC and IC50 values. Such data are critical for the potential repositioning of this compound or the development of new, effective therapies against this significant avian pathogen.

References

Ipronidazole's Spectrum of Activity Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipronidazole is a nitroimidazole antimicrobial agent. The nitroimidazole class of drugs, most notably represented by metronidazole (B1676534), is renowned for its potent activity against a wide range of anaerobic bacteria and certain protozoa.[1] While extensive quantitative data on the in vitro activity of this compound against a broad spectrum of anaerobic bacteria is not as widely published as for metronidazole, its spectrum of activity can be largely inferred from the well-documented activity of this class of compounds. This guide synthesizes the available information on the activity of nitroimidazoles against anaerobic bacteria, outlines the standard methodologies for determining this activity, and presents the expected spectrum of this compound's efficacy.

Mechanism of Action of Nitroimidazoles

The selective toxicity of nitroimidazoles towards anaerobic organisms is a result of their unique metabolic pathways.[2] The mechanism of action involves the following key steps:

-

Entry into the bacterial cell: As a small, lipophilic molecule, this compound passively diffuses across the cell membrane of anaerobic bacteria.

-

Reductive activation: In the low redox potential environment of anaerobic cells, the nitro group of the this compound molecule is reduced by electron transport proteins, such as ferredoxin.[2] This reduction process is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).

-

Formation of cytotoxic intermediates: The reduction of the nitro group generates highly reactive nitroso and hydroxylamine (B1172632) radicals and other cytotoxic intermediates.

-

Cellular damage and death: These reactive intermediates interact with and damage critical cellular components, including DNA, leading to strand breakage and helical structure disruption, as well as proteins and membranes.[2] This widespread damage ultimately results in bacterial cell death.

The activation of the drug is dependent on the anaerobic metabolic machinery, which explains its lack of activity against aerobic and facultative anaerobic bacteria under normal conditions.

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Spectrum of Activity

Based on the activity of the nitroimidazole class, this compound is expected to be highly effective against a broad range of obligate anaerobic bacteria.

Generally Susceptible Organisms:

-

Gram-Negative Anaerobic Bacilli: This group is a primary target for nitroimidazoles.

-

Gram-Positive Anaerobic Bacilli:

-

Clostridium spp.: Including clinically important species like C. perfringens and C. difficile.

-

-

Gram-Positive Anaerobic Cocci:

-

Peptostreptococcus spp.

-

Organisms with Variable Susceptibility or Resistance:

-

Gram-Positive Non-Spore-Forming Bacilli: Some species of Actinomyces, Propionibacterium, and Eubacterium may show resistance.[1]

-

Anaerobic Cocci: While many are susceptible, some strains of anaerobic cocci have been reported to be resistant to nitroimidazoles.[1]

-

Microaerophilic Bacteria: Some microaerophilic species may be susceptible, but this is not a primary indication for this drug class.

It is important to note that resistance to nitroimidazoles, although historically rare, has been reported in some anaerobic bacteria.[3]

Quantitative Data on this compound Activity

| Bacterial Species/Group | Representative MIC Range (µg/mL) | Representative MIC50 (µg/mL) | Representative MIC90 (µg/mL) |

| Gram-Negative Anaerobes | |||

| Bacteroides fragilis group | 0.12 - 8 | 0.5 - 1 | 1 - 4 |

| Prevotella spp. | ≤0.06 - 4 | ≤0.25 | 0.5 - 2 |

| Porphyromonas spp. | ≤0.06 - 2 | ≤0.25 | 0.5 - 1 |

| Fusobacterium spp. | ≤0.03 - 2 | ≤0.25 | 0.5 |

| Gram-Positive Anaerobes | |||

| Clostridium perfringens | 0.12 - 8 | 0.25 - 1 | 2 - 4 |

| Clostridium difficile | 0.12 - 4 | 0.25 - 0.5 | 0.5 - 2 |

| Peptostreptococcus spp. | ≤0.12 - 16 | 0.25 - 1 | 2 - 8 |

| Actinomyces spp. | 1 - >64 | 8 | >64 |

| Propionibacterium spp. | 0.25 - >64 | 16 | >64 |

Note: This table is a compilation of representative data for the nitroimidazole class, primarily metronidazole, from various sources and should be used as a general guide to the expected activity of this compound. Actual MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols for Susceptibility Testing

The determination of the in vitro activity of this compound against anaerobic bacteria is performed using standardized methods to ensure reproducibility and accuracy. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures. The two primary reference methods are the agar (B569324) dilution and broth microdilution methods.

Agar Dilution Method

The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.

Principle: A standardized inoculum of the test organism is inoculated onto a series of agar plates containing serial dilutions of the antimicrobial agent. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that inhibits the visible growth of the organism.

Detailed Methodology:

-

Media Preparation:

-

Use a suitable agar medium for anaerobes, such as Brucella agar supplemented with hemin (B1673052), vitamin K1, and 5% laked sheep blood.

-

Prepare serial twofold dilutions of this compound in the molten agar to achieve the desired final concentrations.

-

Pour the agar into petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.

-

-

Inoculum Preparation:

-

Grow the anaerobic bacteria to be tested in an appropriate broth or on an agar plate to obtain a pure culture.

-

Prepare a bacterial suspension in a suitable broth (e.g., thioglycolate broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

-

Inoculation:

-

Using a multipoint inoculator (e.g., a Steers replicator), inoculate the surfaces of the agar plates with the standardized bacterial suspension.

-

-

Incubation:

-

Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 42-48 hours.

-

-

Result Interpretation:

-

After incubation, examine the plates for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits growth, disregarding a faint haze or a single colony.

-

Figure 2: Experimental workflow for the agar dilution susceptibility test.

Broth Microdilution Method

The broth microdilution method is a more commonly used alternative for routine susceptibility testing.

Principle: A standardized bacterial inoculum is added to the wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a suitable broth medium. The MIC is the lowest concentration of the drug that prevents visible turbidity.

Detailed Methodology:

-

Plate Preparation:

-

Use commercially prepared or in-house prepared microtiter plates with serial twofold dilutions of this compound in a suitable anaerobic broth medium (e.g., Brucella broth supplemented with hemin and vitamin K1).

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial suspension as described for the agar dilution method.

-

-

Inoculation:

-

Inoculate the wells of the microtiter plate with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

-

Incubation:

-

Seal the plates to prevent evaporation and incubate in an anaerobic environment at 35-37°C for 42-48 hours.

-

-

Result Interpretation:

-

After incubation, the plates are examined for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

-

Logical Relationships in this compound's Spectrum of Activity

The following diagram illustrates the logical categorization of anaerobic bacteria based on their expected susceptibility to this compound.

Figure 3: Expected spectrum of activity of this compound against anaerobic bacteria.

Conclusion

This compound, as a member of the nitroimidazole class, is anticipated to possess excellent in vitro activity against a wide range of clinically important anaerobic bacteria. Its mechanism of action, involving reductive activation within the anaerobic cell, confers selectivity and bactericidal activity. While specific quantitative MIC data for this compound is limited in publicly accessible literature, the extensive data available for metronidazole provides a strong basis for predicting its spectrum of activity. Standardized susceptibility testing methods, such as agar and broth microdilution, are crucial for determining the precise activity of this compound against specific clinical isolates and for ongoing surveillance of potential resistance. Further research dedicated to generating and publishing this compound-specific MIC data would be highly valuable to the scientific and drug development communities.

References

The Regulatory Landscape of Ipronidazole for Veterinary Use in the European Union: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory status of the nitroimidazole antiprotozoal drug, ipronidazole, for veterinary applications within the European Union. Concerns over consumer safety have led to a definitive prohibition of its use in food-producing animals across the EU. This document details the legislative framework, the scientific rationale behind the ban, and the analytical methods for monitoring its absence in the food chain.

Core Regulatory Status: Prohibition in Food-Producing Animals

This compound is unequivocally banned for use in animals intended for food production within the European Union.[1] This prohibition stems from significant consumer safety concerns, particularly related to the carcinogenic potential of nitroimidazole compounds.[1][2] The core of this regulation is encapsulated in Commission Regulation (EU) No 37/2010, which governs pharmacologically active substances and their classification regarding maximum residue limits (MRLs) in foodstuffs of animal origin.[3][4][5][6]

Substances are categorized into two main tables within this regulation:

-

Table 1: Allowed Substances: These substances have undergone a rigorous safety assessment, and Maximum Residue Limits (MRLs) have been established. An MRL is the maximum acceptable concentration of a residue in a food product from an animal that has received a veterinary medicine.[7][8]

-

Table 2: Prohibited Substances: For these substances, an MRL cannot be established because their residues, at any level, are considered a potential hazard to human health.[5]

This compound is classified among the prohibited substances, meaning no safe residue level has been determined for consumers.[1]

Table 1: Regulatory Summary for this compound in the EU

| Parameter | Status | Regulation/Reason |

| Authorization for Use in Food-Producing Animals | Prohibited | Concerns regarding consumer safety, specifically carcinogenic potential.[1][2] |

| Maximum Residue Limit (MRL) | Not Established | Listed in Table 2 (Prohibited Substances) of Commission Regulation (EU) No 37/2010.[1][5] |

| Acceptable Daily Intake (ADI) | Not Established | A carcinogenicity study in rats was inadequate to determine a no-observed-effect level.[2] |

| Regulatory Body | European Medicines Agency (EMA), European Commission | The EMA's Committee for Veterinary Medicinal Products (CVMP) provides scientific opinions on MRLs.[9] |

The Scientific Rationale for Prohibition

The decision to prohibit this compound is grounded in the scientific risk assessment conducted by the European Medicines Agency's Committee for Veterinary Medicinal Products (CVMP).[9] A key piece of evidence was a combined carcinogenicity and chronic toxicity study in rats. The CVMP concluded that the study indicated an effect of this compound on mammary tumor formation in female rats at high doses. However, a high incidence of tumors in the control group prevented the determination of a definitive no-observed-effect level (NOEL).[2] Without a NOEL, an Acceptable Daily Intake (ADI) for humans could not be established, which is a prerequisite for setting MRLs for food-producing animals.[2]

The EU's regulatory framework for veterinary medicinal products, recently updated by Regulation (EU) 2019/6, emphasizes a high level of public health protection.[10][11][12] This regulation reinforces the precautionary principle, particularly concerning substances with potential carcinogenic effects.

References

- 1. shop.fera.co.uk [shop.fera.co.uk]

- 2. This compound | C7H11N3O2 | CID 26951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Commission Regulation (EU) No 37/2010 of 22 December 2009 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin (Text with EEA relevance) [legislation.gov.uk]

- 4. Regulation - 37/2010 - EN - EUR-Lex [eur-lex.europa.eu]

- 5. eur-lex.europa.eu [eur-lex.europa.eu]

- 6. faolex.fao.org [faolex.fao.org]

- 7. Maximum residue limit assessment reports | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Maximum Residue Limits (MRLs) for veterinary medicinal products | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

- 9. Committee for Veterinary Medicinal Products (CVMP) | European Medicines Agency (EMA) [ema.europa.eu]

- 10. Veterinary Medicinal Products Regulation | European Medicines Agency (EMA) [ema.europa.eu]

- 11. researchgate.net [researchgate.net]

- 12. European regulations on the use of antibiotics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

Ipronidazole: A Comprehensive Technical Guide for Researchers

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Ipronidazole, a nitroimidazole-class antiprotozoal agent. It details its chemical identity, mechanism of action, and relevant experimental data and protocols to support research and development activities.

Chemical Identity of this compound

This compound is a synthetic compound recognized for its efficacy against various protozoal infections, particularly in veterinary medicine.[] Accurate identification is critical for research and regulatory purposes.

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 14885-29-1 | [][2][3][4][5] |

| IUPAC Name | 1-methyl-5-nitro-2-propan-2-ylimidazole | [2][5] |

| Synonyms | Ipropran, Ro 7-1554 | [3][6] |

Table 2: Molecular and Structural Data for this compound

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₁N₃O₂ | [][2][3][4] |

| Molecular Weight | 169.18 g/mol | [2][3][4] |

| Canonical SMILES | CC(C)C1=NC=C(N1C)--INVALID-LINK--[O-] | [2] |

| InChI Key | NTAFJUSDNOSFFY-UHFFFAOYSA-N | [][2][3] |

Mechanism of Action: A Prodrug Approach to Protozoal Disruption

This compound functions as a prodrug, meaning it is administered in an inactive form and requires bioactivation within the target organism.[3] Its selective toxicity is derived from the unique metabolic environment of anaerobic protozoa and bacteria.

The mechanism of action for 5-nitroimidazole drugs like this compound proceeds through the following key steps:

-

Cellular Uptake : The unactivated this compound molecule enters the protozoal cell.

-

Reductive Activation : Inside the anaerobic environment of the protozoan, low-redox-potential proteins, such as ferredoxin or nitroreductases, transfer electrons to the nitro group of this compound.[][3]

-

Formation of Cytotoxic Intermediates : This reduction process generates highly reactive nitroso radicals and other cytotoxic intermediates.[]

-

DNA Damage : These reactive molecules covalently bind to and disrupt the helical structure of the protozoan's DNA, leading to strand breakage.[]

-

Inhibition of Nucleic Acid Synthesis and Cell Death : The extensive DNA damage inhibits essential cellular processes, including nucleic acid synthesis, ultimately resulting in the death of the protozoan cell.[][5]

References

- 2. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mhlw.go.jp [mhlw.go.jp]

- 5. Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

An In-depth Technical Guide to the Solubility and Stability of Ipronidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ipronidazole, a nitroimidazole antimicrobial agent. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Introduction to this compound

This compound (1-methyl-2-isopropyl-5-nitroimidazole) is a synthetic antiprotozoal agent primarily used in veterinary medicine. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for the development of effective and stable pharmaceutical formulations. This guide summarizes the available data on the solubility of this compound in various solvents and its stability under different environmental conditions. Furthermore, it provides detailed experimental protocols for the evaluation of these critical parameters.

Solubility of this compound

The solubility of a drug substance is a key determinant of its dissolution rate and bioavailability. This compound is a crystalline solid with varying solubility in different solvent systems.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in a range of common solvents.

| Solvent System | Temperature | Solubility | Reference |

| Dimethylformamide (DMF) | Not Specified | 14 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 11 mg/mL | [1] |

| Ethanol | Not Specified | 12 mg/mL | [1] |

| Phosphate (B84403) Buffered Saline (PBS), pH 7.2 | Not Specified | 0.16 mg/mL | [1] |

| Water | 20 °C | 1.7 g/L (1.7 mg/mL) | [2] |

| Water | 20 °C | 9.4 g/L (9.4 mg/mL) | [1] |

Note: Discrepancies in reported water solubility may be due to different experimental methods or polymorphic forms of the compound.

Stability of this compound

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.

Solid-State Stability

This compound is reported to be stable as a solid under recommended storage conditions. It is stable for over two years when stored at -20°C. For short-term storage, a temperature of 0-4°C for a few weeks is acceptable.[3] The solid form is described as a colorless solid.[2]

Solution Stability (Forced Degradation)

Expected Degradation Pathways:

-

Hydrolysis: Like other nitroimidazoles, this compound may undergo hydrolysis, particularly at acidic and alkaline pH. The rate of hydrolysis is expected to be pH-dependent.

-

Oxidation: The nitroimidazole ring may be susceptible to oxidation, leading to the formation of various degradation products.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of nitroimidazole compounds. It is crucial to protect this compound solutions from light.

Experimental Protocols

This section outlines detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Workflow for Solubility Determination:

Caption: Workflow for the shake-flask solubility determination of this compound.

Methodology:

-

Preparation: Add an excess amount of this compound solid to a vial containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. HPLC is a commonly used technique for this purpose.

Workflow for Forced Degradation Study:

Caption: Workflow for a forced degradation study of this compound.

Methodology:

-

Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A common approach is to use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). UV detection should be set at the maximum absorbance wavelength of this compound.

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solution of this compound to elevated temperatures (e.g., 60°C) in the dark.

-

Photodegradation: Expose a solution of this compound to light conditions as specified in the ICH Q1B guideline (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][5]

-

-

Sample Analysis: At specified time intervals, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by the developed stability-indicating HPLC method. The use of a mass spectrometer (LC-MS) can aid in the identification of degradation products.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility and stability of this compound. The provided solubility data in various solvents serves as a valuable resource for formulation development. While quantitative stability data is limited, the outlined forced degradation protocol offers a robust framework for researchers to thoroughly characterize the stability profile of this compound. A comprehensive understanding of these properties is essential for the successful development of safe, effective, and stable this compound-containing products.

References

A Technical Guide to the Basic Research Applications of Ipronidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipronidazole, a 5-nitroimidazole derivative, has long been utilized in veterinary medicine for its potent antiprotozoal and antibacterial properties. Its primary applications include the treatment and prevention of histomoniasis in turkeys and swine dysentery.[1][2] Beyond its clinical use, this compound serves as a valuable tool in basic research for studying anaerobic protozoa and bacteria. This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its mechanism of action, experimental protocols for in vitro and in vivo studies, and relevant quantitative data. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in a laboratory setting.

Introduction

This compound (1-methyl-2-isopropyl-5-nitroimidazole) belongs to the nitroimidazole class of antimicrobials, which are characterized by a nitro group attached to an imidazole (B134444) ring.[3] This structural feature is central to its mechanism of action, which involves selective toxicity against anaerobic and microaerophilic organisms.[4] In the research context, this compound is employed to investigate the biology of anaerobic pathogens, explore mechanisms of drug resistance, and serve as a reference compound in the development of new antimicrobial agents.

Mechanism of Action

The antimicrobial activity of this compound, like other 5-nitroimidazoles, is dependent on the reductive activation of its nitro group within susceptible anaerobic organisms.[4][5] This process is a hallmark of this drug class and forms the basis of its selective toxicity.

Reductive Activation Signaling Pathway

Under the low redox potential characteristic of anaerobic environments, the nitro group of this compound is reduced by electron-donating enzymes, primarily pyruvate (B1213749):ferredoxin oxidoreductase (PFOR).[5][6] This enzymatic reaction generates short-lived, highly reactive cytotoxic intermediates, including nitroso and hydroxylamine (B1172632) radicals.[4]

DNA Damage and Cellular Consequences

The generated cytotoxic radicals interact with and induce damage to microbial DNA, leading to strand breaks and loss of helical structure.[7] This disruption of DNA integrity inhibits essential cellular processes such as DNA replication and transcription, ultimately resulting in cell death.[6] The DNA damage triggers a cellular stress response, although the specific signaling cascades in many anaerobic protozoa are still under investigation. Generally, this involves the activation of DNA repair pathways, which, if overwhelmed, lead to apoptosis or necrosis.

Quantitative Data

While specific Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound against a wide array of organisms are not extensively published, data from related nitroimidazoles and in vivo efficacy studies provide valuable insights into its potency.

Table 1: In Vitro Susceptibility of Histomonas meleagridis to Nitroimidazoles

| Compound | Minimum Lethal Concentration (MLC) (µg/mL) | Exposure Time (hours) | Reference |

| Dimetridazole | 25 | 6 | [8] |

| Metronidazole (B1676534) | 50 | 24 | [8] |

| Ronidazole | Not explicitly stated, but lethal activity demonstrated | - | [8] |

| Tinidazole | Not explicitly stated, but lethal activity demonstrated | - | [8] |

Note: This data for related nitroimidazoles suggests the likely effective concentration range for this compound in in vitro studies against H. meleagridis.

Table 2: In Vivo Efficacy of this compound

| Target Organism | Host | Disease Model | This compound Concentration | Outcome | Reference |

| Histomonas meleagridis | Turkey | Experimental Histomoniasis | 0.00625% in feed | Prevention of mortality and morbidity | [9] |

| Brachyspira hyodysenteriae | Swine | Experimental Swine Dysentery | 50 and 100 mg/L in drinking water | Effective treatment, reduced diarrhea and mortality | [10] |

Experimental Protocols

The following sections outline detailed methodologies for key experiments involving this compound. These protocols are based on established standards and can be adapted for specific research needs.

In Vitro Susceptibility Testing of Anaerobic Bacteria

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing of anaerobic bacteria.[11][12][13][14]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target anaerobic bacterium.

Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., Dimethyl sulfoxide, DMSO)

-

Anaerobic broth medium (e.g., Brucella broth supplemented with hemin (B1673052) and vitamin K1)

-

96-well microtiter plates

-

Anaerobic incubation system (e.g., anaerobic chamber or GasPak™ jars)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Workflow:

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound powder in a suitable solvent to a high concentration (e.g., 1280 µg/mL).

-

Serial Dilution:

-

Add 100 µL of anaerobic broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.

-

Perform a twofold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

-

-

Inoculum Preparation: Prepare a bacterial suspension in anaerobic broth equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.

-

Incubation: Incubate the microtiter plates in an anaerobic environment at 35-37°C for 48 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

In Vitro Culture and Drug Susceptibility of Histomonas meleagridis

This protocol is based on established methods for the in vitro cultivation and drug testing of H. meleagridis.[1][15]

Objective: To assess the inhibitory effect of this compound on the growth of H. meleagridis in vitro.

Materials:

-

Histomonas meleagridis culture

-

Dwyer's medium (or a modified version with Medium 199, serum, and rice powder)

-

This compound

-

Sterile culture tubes or flasks

-

Incubator (37-40°C)

-

Hemocytometer or automated cell counter

Procedure:

-

Culture Maintenance: Maintain H. meleagridis in Dwyer's medium, subculturing every 48-72 hours.

-

Drug Preparation: Prepare a stock solution of this compound and serially dilute it in the culture medium to achieve the desired test concentrations.

-

Inoculation: Inoculate fresh culture medium containing the various concentrations of this compound with a known number of H. meleagridis trophozoites (e.g., 1 x 10^4 cells/mL).

-

Incubation: Incubate the cultures at 37-40°C.

-

Growth Assessment: At various time points (e.g., 24, 48, 72 hours), determine the number of viable, motile trophozoites in each culture using a hemocytometer or an automated cell counter.

-

Data Analysis: Compare the growth in the this compound-treated cultures to that of a drug-free control culture to determine the inhibitory effect of the compound.

In Vivo Efficacy in an Experimental Model of Histomoniasis in Turkeys

This protocol outlines a general procedure for evaluating the prophylactic or therapeutic efficacy of this compound against H. meleagridis in turkeys.[9][16]

Objective: To determine the effectiveness of this compound in preventing or treating histomoniasis in an in vivo model.

Materials:

-

Young turkey poults

-

Infective material containing Histomonas meleagridis (e.g., embryonated eggs of the cecal worm Heterakis gallinarum or cultured H. meleagridis)

-

This compound-medicated feed or water

-

Appropriate housing and care facilities for the birds

Procedure:

-

Animal Acclimation: Acclimate the turkey poults to the experimental conditions for a suitable period.

-

Group Allocation: Randomly divide the birds into experimental groups (e.g., uninfected untreated control, infected untreated control, infected this compound-treated groups at various dosages).

-

Treatment Administration:

-

Prophylaxis: Begin administering this compound-medicated feed or water to the treatment groups for a specified period before infection.

-

Therapy: Begin administration of this compound after the onset of clinical signs of histomoniasis.

-

-

Infection: Inoculate the birds in the infected groups with a standardized dose of H. meleagridis.

-

Monitoring: Observe the birds daily for clinical signs of histomoniasis (e.g., lethargy, sulfur-colored droppings) and record mortality.

-

Necropsy and Lesion Scoring: At the end of the experimental period, euthanize the surviving birds and perform a necropsy. Score the cecal and liver lesions according to a standardized scale.

-

Data Analysis: Compare the mortality rates and lesion scores between the different experimental groups to evaluate the efficacy of this compound.

Conclusion

This compound remains a significant compound for both veterinary applications and basic research into anaerobic microorganisms. Its well-characterized mechanism of action, involving reductive activation and subsequent DNA damage, provides a clear framework for its use in studying microbial physiology and drug-target interactions. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the in vitro and in vivo effects of this compound against a variety of anaerobic protozoa and bacteria. Further research is warranted to establish a broader profile of its in vitro activity against a wider range of pathogens and to elucidate the specific cellular signaling pathways that are activated in response to this compound-induced DNA damage. Such studies will not only enhance our understanding of the fundamental biology of anaerobic organisms but also contribute to the development of novel antimicrobial strategies.

References

- 1. dovepress.com [dovepress.com]

- 2. Histomoniasis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]

- 3. This compound | C7H11N3O2 | CID 26951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Action of clinically utilized 5-nitroimidazoles on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA damage induced by metronidazole in Giardia duodenalis triggers a DNA homologous recombination response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of therapeutic drugs against Histomonas meleagridis (Smith, 1895) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. This compound in the drinking water for treatment and prevention of experimental swine dysentery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 15. Identification and molecular characterization of numerous Histomonas meleagridis proteins using a cDNA library - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo effect of herbal products against Histomonas meleagridis in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Determination of Ipronidazole in Poultry Tissue

Introduction

Ipronidazole is a nitroimidazole antibiotic that has been historically used in veterinary medicine to treat and prevent histomoniasis (blackhead disease) in turkeys and other poultry. Due to concerns about its potential carcinogenicity, the use of this compound in food-producing animals is banned in many countries, including the United States and the European Union. Regulatory bodies have established maximum residue limits (MRLs) or require a zero tolerance for this compound and its principal metabolite, 1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole (IPR-OH), in edible tissues. Consequently, sensitive and reliable analytical methods are crucial for monitoring compliance with these regulations and ensuring food safety.

This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification and confirmation of this compound and its hydroxy metabolite in poultry muscle tissue. The described protocol provides a comprehensive workflow from sample preparation to data analysis, suitable for routine monitoring and research applications.

Materials and Methods

Reagents and Standards

Reference standards of this compound and this compound-OH (purity >98%) were procured from a certified supplier.[1] HPLC-grade acetonitrile (B52724), methanol, and water, along with formic acid, were used throughout the analysis.[2][3] All other chemicals were of analytical grade.

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with solid-phase extraction (SPE) cleanup was employed for the extraction of this compound and its metabolite from poultry muscle tissue.[4][5]

-

Homogenization: A 2 g sample of homogenized poultry muscle tissue was weighed into a 50 mL polypropylene (B1209903) centrifuge tube.[2]

-

Extraction: 10 mL of acetonitrile was added to the sample, and the mixture was vortexed for 1 minute. Subsequently, salting-out was induced by adding anhydrous magnesium sulfate (B86663) and sodium chloride. The tube was then vigorously shaken and centrifuged.[6]

-